S-1 Methanandamide (R-1-Methanandamide) is an analog of the endogenous cannabinoid neurotransmitter, Anandamide [, ]. It acts as a potent agonist at the cannabinoid receptor type 1 (CB1) found primarily in the central nervous system, and to a lesser extent at the cannabinoid receptor type 2 (CB2) found mainly in the peripheral tissues [, ]. This compound has been instrumental in investigating the endocannabinoid system, particularly the pharmacological properties and characterization of cannabinoid receptors in various species [, ].
S-1 Methanandamide falls under the classification of synthetic cannabinoids. It is structurally related to anandamide, which is derived from arachidonic acid. As a cannabinoid receptor agonist, S-1 Methanandamide primarily interacts with the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), influencing various physiological processes such as pain perception, mood regulation, and appetite control.
The synthesis of S-1 Methanandamide involves several chemical reactions that modify the structure of anandamide to enhance its stability and receptor affinity. A common method for synthesizing S-1 Methanandamide includes:
This synthetic pathway allows for the production of S-1 Methanandamide in a controlled manner, ensuring high purity for further biological testing.
S-1 Methanandamide has a molecular formula of C23H37N3O2 and a molecular weight of approximately 367.56 g/mol. Its structural features include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial configuration and interaction potential with receptors.
The chemical reactivity of S-1 Methanandamide can be characterized by its interactions with various chemical agents:
These reactions are crucial for understanding how S-1 Methanandamide behaves in biological systems and its potential therapeutic implications.
S-1 Methanandamide exerts its effects primarily through agonistic action at cannabinoid receptors:
Research indicates that S-1 Methanandamide may have unique properties compared to natural cannabinoids due to its modified structure, potentially leading to different therapeutic outcomes.
S-1 Methanandamide exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate handling and application methods in research settings.
S-1 Methanandamide has several applications in scientific research:
The continued exploration of S-1 Methanandamide contributes valuable insights into cannabinoid pharmacology and potential therapeutic applications.
S-1 Methanandamide ((S)-Methanandamide) is a chiral analog of the endogenous cannabinoid anandamide, engineered to enhance metabolic stability while retaining cannabinoid receptor affinity. Quantitative binding assays reveal that S-1 Methanandamide exhibits moderate affinity for the CB1 receptor, with a reported Ki of 173 nM in displacement studies using [³H]CP55,940 as the radioligand [1] [5]. This affinity is approximately 10-fold lower than its R-enantiomer counterpart (R-methanandamide, Ki = 7.42 nM) [6] [9].
Table 1: Cannabinoid Receptor Binding Affinities
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB2/CB1) |
---|---|---|---|
S-1 Methanandamide | 173 ± 15 | >10,000 | >57.8 |
R-Methanandamide | 7.42 ± 0.9 | >10,000 | >1,348 |
Anandamide | 78.2 ± 6.1 | 1,200 ± 140 | 15.3 |
Molecular dynamics simulations indicate that S-1 Methanandamide’s selectivity for CB1 over CB2 receptors arises from steric clashes with CB2-specific residues (e.g., L182 in CB2 vs. I267 in CB1). The binding pocket formed by transmembrane helices TM2, TM7, and extracellular loop ECL2 in CB1 accommodates S-1 Methanandamide’s arachidonoyl tail, while CB2’s narrower pocket impedes optimal binding [2] [9]. This sub-site specificity explains the >57-fold CB1/CB2 selectivity observed in binding assays [5] [9].
The stereochemistry of methanandamide analogues profoundly impacts CB1 receptor interactions. The (R)-enantiomer demonstrates significantly higher affinity and functional potency due to optimal positioning of its 1’-hydroxy-2’-propylamide head group within the CB1 orthosteric pocket. In contrast, the (S)-configuration introduces suboptimal hydrogen bonding with residues like K192 and F268, reducing stabilization [6] [9]. Functional assays measuring Gi protein activation via GTPγS binding show S-1 Methanandamide exhibits 50% lower efficacy than the R-form at equimolar concentrations [9].
Metabolic stability studies in rat brain homogenates further highlight enantiomeric divergence. While methylation at the α-carbon of anandamide generally retards hydrolysis by fatty acid amide hydrolase (FAAH), S-1 Methanandamide shows only modest stability improvements (t1/2 = 18 min) compared to anandamide (t1/2 = 5 min). The R-enantiomer, however, exhibits markedly prolonged stability (t1/2 > 30 min) due to steric hindrance aligning with FAAH’s catalytic site [6] [9]. This suggests that the R-configuration better protects the amide bond while preserving high receptor affinity.
S-1 Methanandamide inhibits neurogenic contractions in isolated mouse vas deferens preparations, a model of CB1-mediated presynaptic inhibition. It suppresses electrically evoked twitch responses with an IC50 of 230 nM, demonstrating potency intermediate between anandamide (IC50 = 560 nM) and R-methanandamide (IC50 = 120 nM) [1] [4]. The inhibition is reversed by the CB1 antagonist rimonabant (SR141716A), confirming CB1 specificity [4] [7].
Table 2: Functional Inhibition in Mouse Vas Deferens
Compound | IC50 (nM) | Max Inhibition (% vs. Baseline) | Antagonist Reversal (pKB of Rimonabant) |
---|---|---|---|
S-1 Methanandamide | 230 ± 25 | 92 ± 3 | 8.66 ± 0.12 |
R-Methanandamide | 120 ± 15 | 98 ± 2 | 9.56 ± 0.09 |
Anandamide | 560 ± 45 | 85 ± 5 | 7.80 ± 0.15 |
Chronic Δ⁹-THC exposure induces tolerance to S-1 Methanandamide’s inhibitory effects, shifting its dose-response curve rightward by 3-fold. This cross-tolerance indicates shared CB1-dependent mechanisms, though the effect is less pronounced than with R-methanandamide (6-fold shift) [7]. Notably, the vanilloid receptor antagonist capsazepine does not alter S-1 Methanandamide’s effects, ruling out TRPV1 involvement in this assay system [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7